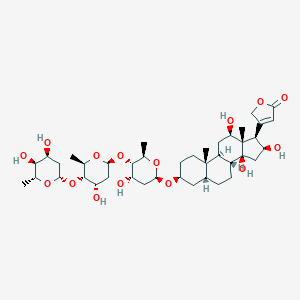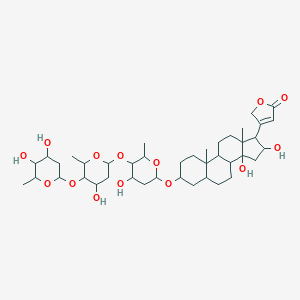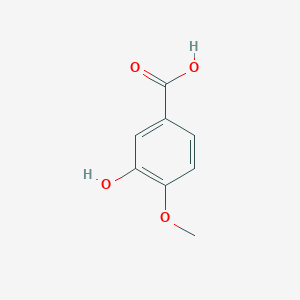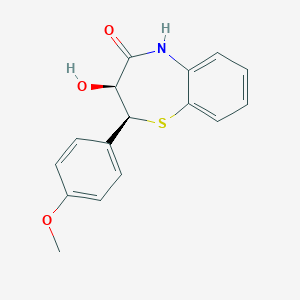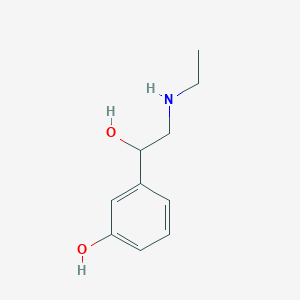![molecular formula C18H17ClO4 B194594 2-[4-(4-氯苯甲酰)苯氧基]-2-甲基丙酸甲酯 CAS No. 42019-07-8](/img/structure/B194594.png)
2-[4-(4-氯苯甲酰)苯氧基]-2-甲基丙酸甲酯
描述
“Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” is also known as Fenofibric acid . It is a lipid-regulating agent used in the prevention of cardiovascular diseases . The empirical formula is C17H15ClO4 and the molecular weight is 318.75 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” can be represented by the SMILES stringO=C(C1=CC=C(OC(C)(C)C(O)=O)C=C1)C2=CC=C(Cl)C=C2 . This compound is virtually insoluble in water . Physical and Chemical Properties Analysis
“Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” is a powder with a melting point of 187 °C . It is insoluble in water .科学研究应用
合成和化学性质
- 2-[4-(4-氯苯甲酰)苯氧基]-2-甲基丙酸甲酯已用于合成相关化合物,如非布特酸和非诺贝特,证明了其作为有机合成前体的用途 (Kotheimer, Haq, & Balendiran, 2018)。它还参与合成降脂药类药物——纤维酸酯,其中它的旋光活性和偏振光旋转能力引起了人们的兴趣。
表征和分析方法
- 该化合物在非诺贝特的应力降解研究中得到了表征,其中使用 LC-MS/MS 研究在各种条件下确定了其结构 (Mulgund et al., 2014)。这些方法对于识别药物大样品中的降解产物至关重要。
分子和晶体结构
- 已经对其分子和晶体结构进行了研究,揭示了非诺贝特及其衍生物等相关化合物的构象性质的见解 (Balendiran et al., 2012)。了解这些结构对于药物设计和开发至关重要。
降解和稳定性
- 对相关化合物(如环丙沙星)降解的研究,其中涉及 2-[4-(4-氯苯甲酰)苯氧基]-2-甲基丙酸甲酯,提供了对这些化合物的稳定性和降解途径的见解 (Dulayymi et al., 1993)。这些知识对于开发稳定有效的药物至关重要。
药用应用
- 虽然重点不是药物使用和剂量,但重要的是要注意 2-[4-(4-氯苯甲酰)苯氧基]-2-甲基丙酸甲酯在更广泛的药物研究背景下的作用,特别是在抗脂质血症药物的开发中 (Lemmerer et al., 2009)。
作用机制
Target of Action
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, also known as Fenofibric acid , primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
The compound acts as an agonist for PPARα . By binding to this receptor, it induces conformational changes that allow the receptor to bind to specific DNA sequences known as PPAR response elements (PPREs). This binding influences the transcription of various genes involved in lipid metabolism, leading to changes in the cellular processes .
Biochemical Pathways
The activation of PPARα by Fenofibric acid affects several biochemical pathways. It enhances the oxidation of fatty acids in the liver and skeletal muscle, reduces triglyceride synthesis and secretion from the liver, and increases lipoprotein lipase activity, which enhances the clearance of triglyceride-rich particles from plasma .
Result of Action
The activation of PPARα by Fenofibric acid leads to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels . This can help in the management of dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream .
安全和危害
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed. Precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .
生化分析
Biochemical Properties
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism . The interaction between Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate and PPARα leads to the modulation of gene expression related to lipid metabolism, thereby influencing various metabolic pathways.
Cellular Effects
The effects of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it activates PPARα, leading to the upregulation of genes involved in fatty acid oxidation and lipid metabolism . Additionally, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has been observed to exert anti-proliferative effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its binding to PPARα. Upon binding, this compound induces a conformational change in the receptor, facilitating the recruitment of coactivator proteins and the subsequent activation of target gene transcription . This activation leads to increased expression of genes involved in lipid metabolism, such as those encoding enzymes for fatty acid oxidation. Additionally, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate can lead to sustained activation of PPARα and persistent changes in gene expression related to lipid metabolism . Prolonged exposure may also result in adaptive cellular responses, potentially altering the compound’s efficacy over time .
Dosage Effects in Animal Models
The effects of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate vary with different dosages in animal models. At lower doses, the compound effectively activates PPARα and induces beneficial metabolic effects without significant toxicity . At higher doses, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may exhibit toxic effects, including hepatotoxicity and adverse impacts on other organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound activates PPARα, leading to the upregulation of genes encoding enzymes for fatty acid oxidation and lipid transport . This activation enhances the breakdown of fatty acids and reduces lipid accumulation in tissues. Additionally, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may influence other metabolic pathways, such as those involved in glucose metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Once inside the cell, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may bind to cytoplasmic and nuclear receptors, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is primarily within the nucleus, where it interacts with PPARα to exert its effects . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nucleus. Additionally, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it can influence metabolic processes and cellular function .
属性
IUPAC Name |
methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSXVMKCLCCCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962165 | |
| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42019-07-8 | |
| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?
A: This compound exhibits a dihedral angle of 53.4° between the mean planes of its two benzene rings []. This spatial arrangement is noteworthy as it can influence the molecule's overall shape and potentially impact its interactions with other molecules.
Q2: How is Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate detected and quantified in complex mixtures?
A: Researchers have successfully developed and validated an RP-HPLC-UV method for identifying and quantifying Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, particularly within the context of Fenofibrate degradation studies []. This method utilizes a C18 column and an acetonitrile:water mobile phase, enabling separation and detection of the compound at a wavelength of 286 nm. This analytical technique proves valuable for assessing the presence and levels of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate in pharmaceutical samples, contributing to quality control and stability assessments of Fenofibrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)
